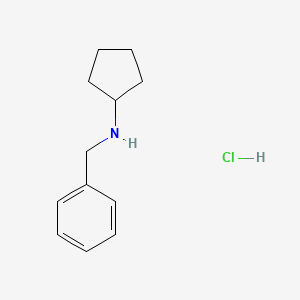
N-benzylcyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylcyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylcyclopentanamine hydrochloride can be synthesized by reacting benzylamine with 1,4-dichlorobutane under alkaline conditions. The specific preparation method involves alkali catalysis, where benzylamine and 1,4-dichlorobutane are added into the reaction vessel, the pH value is adjusted with an alkaline solution, and the reaction conditions are controlled .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as the laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzylcyclopentanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield benzylcyclopentanone, while reduction may yield N-benzylcyclopentanamine.
Scientific Research Applications
N-benzylcyclopentanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications and is being studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzylcyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to and modulating the activity of certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-benzylcyclopentanamine hydrochloride can be compared with other similar compounds, such as:
N-benzylcyclopentanamine: This compound is similar in structure but lacks the hydrochloride group.
Cyclopentylamine: This compound has a similar cyclopentane ring but lacks the benzyl group.
Benzylamine: This compound has a similar benzyl group but lacks the cyclopentane ring.
The uniqueness of this compound lies in its specific combination of the benzyl and cyclopentane groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
N-benzylcyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYKWDDUOYQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)
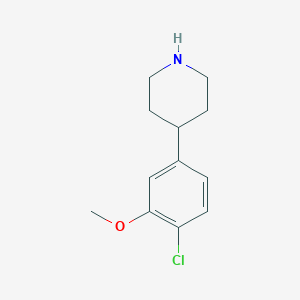

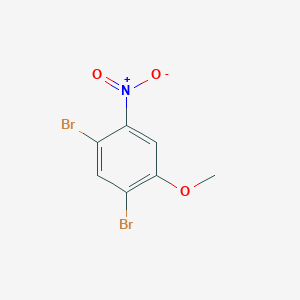
![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide](/img/structure/B2406012.png)
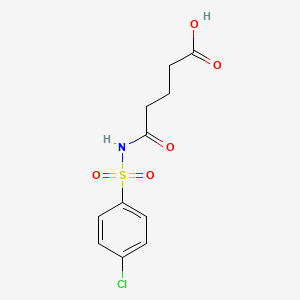
![5-ethyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2406014.png)
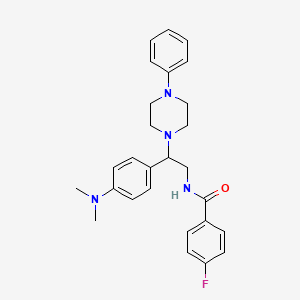
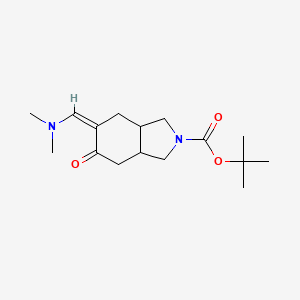
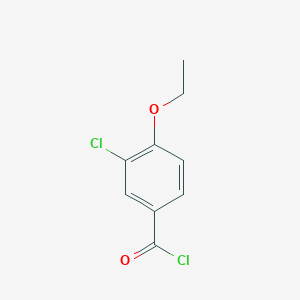
![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)
